molecular formula C14H18BrNO4 B2612333 Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate CAS No. 709665-73-6

Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B2612333
CAS No.: 709665-73-6
M. Wt: 344.205
InChI Key: WBOPTLASVNELEY-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate (CAS: 709665-73-6) is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.21 g/mol and a predicted density of 1.354 g/cm³ . The bromine atom at the para position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc group protects the amine during synthetic processes. It is stored at 2–8°C to ensure stability .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPTLASVNELEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:

    Esterification: The formation of the ester group by reacting an alcohol with a carboxylic acid or its derivatives.

    Protection of Amine: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions can target the ester or amide groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Research into the biological activity of this compound is ongoing, with preliminary findings suggesting promising applications in several areas:

Anticancer Activity

Studies indicate that derivatives of methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate may exhibit anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, particularly breast cancer cells. Some studies report IC50 values indicating potent activity against specific types of breast cancer cells.

Anti-inflammatory Properties

A series of related compounds have been synthesized and evaluated for their anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models demonstrated that several derivatives exhibited promising anti-inflammatory activity compared to standard drugs like indomethacin .

Enzyme Inhibition

Research has suggested that compounds with similar structures may serve as enzyme inhibitors. This highlights their potential use in drug development targeting specific enzyme pathways involved in disease processes.

Case Studies

Several notable case studies have explored the applications of this compound:

Study on Anticancer Activity

In one study, a derivative of this compound was evaluated for its efficacy against triple-negative breast cancer (TNBC). The results indicated that it inhibited lung metastasis more effectively than standard treatments such as TAE226, showing a favorable selectivity index against normal cells compared to cancer cells .

Enzyme Interaction Studies

Another study investigated the potential of compounds with similar structures to act as enzyme inhibitors. These findings suggest that such compounds could play a role in developing targeted therapies for diseases involving specific enzyme pathways.

Summary Table of Biological Activities

Activity Type Description
AnticancerSignificant inhibition of cancer cell proliferation; promising results against breast cancer cell lines
Anti-inflammatoryDemonstrated anti-inflammatory effects in animal models; comparable efficacy to established drugs
Enzyme inhibitionPotential to inhibit specific enzymes involved in disease processes; further research needed

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or biologically active molecule being synthesized.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Methyl (R)-2-(4-(Benzyloxy)Phenyl)-2-((tert-Butoxycarbonyl)Amino)Acetate (S8c)
  • CAS: Not specified.
  • Structure : Replaces the 4-bromophenyl group with a 4-benzyloxyphenyl moiety.
  • Properties: Synthesized as a yellow oil (98% yield) with Rf = 0.64 (Hexane/EtOAc = 1:1).
  • Applications : Used in β-lactam synthesis, highlighting its role as a protected intermediate .
Methyl 2-(4-((tert-Butoxycarbonyl)Amino)Phenyl)Acetate
  • CAS : 112918-77-1.
  • Structure : Lacks the bromine atom on the phenyl ring.
  • Properties: Molecular weight 265.31 g/mol (C₁₄H₁₉NO₄). The absence of bromine reduces steric hindrance and reactivity in cross-coupling reactions.
  • Applications: Primarily serves as a non-halogenated intermediate for peptide modifications .
(4-Bromophenyl)Methyl 2-(4-Chlorophenoxy)Acetate
  • CAS : 380341-99-1.
  • Structure: Contains both bromine (on phenyl) and chlorine (on phenoxy group).
  • Properties : Molecular formula C₁₅H₁₂BrClO₃ . The dual halogenation increases molecular weight and reactivity, making it suitable for multi-step halogenation strategies .

Functional Group Modifications

Methyl 2-(4'-Hydroxymethyl-[1,1'-Biphenyl]-4-yl)-2-Pivalamidoacetate
  • CAS: Not specified.
  • Structure : Replaces bromophenyl with a biphenyl-hydroxymethyl group; pivalamido (instead of Boc) protects the amine.
  • Properties : The hydroxymethyl group enhances polarity, improving aqueous solubility. Pivalamido offers greater acid stability than Boc.
  • Applications : Used in boronic acid-mediated Suzuki couplings, demonstrating versatility in aryl functionalization .
Methyl 2-((tert-Butoxycarbonyl)Amino)-2-(Piperidin-4-yl)Acetate
  • CAS : 219832-76-3.
  • Structure : Replaces bromophenyl with a piperidinyl group.
  • Properties : Molecular formula C₁₃H₂₄N₂O₄ (MW: 272.34 g/mol). The basic nitrogen in piperidine alters pharmacokinetics, favoring interactions with biological targets.
  • Applications : Used in protein degrader building blocks, highlighting its role in medicinal chemistry .

Ester and Ether Variants

Methyl 2-(4-((Tert-Butoxycarbonyl)Amino)Phenoxy)Acetate
  • CAS : 632388-02-4.
  • Structure: Features a phenoxy linkage instead of direct phenyl attachment.
  • Properties: Molecular weight 281.30 g/mol (C₁₄H₁₉NO₅). The ether group increases conformational flexibility.
  • Applications : Critical intermediate in API manufacturing, emphasizing its industrial relevance .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Features Applications
Target Compound 709665-73-6 C₁₄H₁₈BrNO₄ 344.21 Bromophenyl, Boc, methyl ester Cross-coupling reactions
S8c C₂₁H₂₅NO₅ 371.43 Benzyloxyphenyl, Boc β-Lactam synthesis
Methyl 2-(4-Boc-Aminophenyl)Acetate 112918-77-1 C₁₄H₁₉NO₄ 265.31 Non-brominated, Boc Peptide intermediates
Piperidinyl Analog 219832-76-5 C₁₃H₂₄N₂O₄ 272.34 Piperidine ring Protein degraders
Phenoxy Analog 632388-02-4 C₁₄H₁₉NO₅ 281.30 Phenoxy linkage API intermediates

Key Findings and Insights

Reactivity: The bromine in the target compound enables cross-coupling reactions, unlike non-halogenated analogs (e.g., CAS 112918-77-1) .

Stability : Boc-protected compounds require careful handling under acidic conditions, whereas pivalamido derivatives (e.g., ) offer enhanced acid stability .

Solubility : Hydrophilic groups (e.g., hydroxymethyl in ) improve aqueous solubility, while benzyloxy () enhances organic phase partitioning .

Biological Activity

Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, with the CAS number 709665-73-6, is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Formula : C14H18BrNO4
  • Molecular Weight : 344.21 g/mol
  • Purity : 95% .

Research indicates that compounds containing a bromophenyl group often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, potentially improving its pharmacokinetic properties.

Antitumor Activity

A study evaluating various small molecules, including derivatives of this compound, demonstrated promising antitumor effects. For instance, a related compound was shown to reduce the viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 μM over three days . This suggests that similar compounds may possess comparable antitumor properties.

Cytotoxicity and Inflammatory Response

In vitro assays have indicated that certain derivatives exhibit cytotoxic effects on neuronal and microglial cells. Compounds were tested at concentrations ranging from 0.1 to 100 µM, revealing significant decreases in cell viability at higher concentrations . Additionally, anti-inflammatory assays demonstrated that some derivatives significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells .

Study on GSK-3β Inhibition

A comparative study highlighted that this compound could serve as a scaffold for developing GSK-3β inhibitors. The study reported IC50 values for various analogs and noted that modifications to the bromophenyl moiety could enhance inhibitory potency against GSK-3β .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For example, fluorine or trifluoromethyl groups in specific positions improved binding affinity and potency against target enzymes . This information is crucial for medicinal chemists aiming to optimize therapeutic candidates derived from this compound.

Data Tables

Biological Activity Concentration Effect Reference
Antitumor Activity10 μM55% reduction in cell viability
Cytotoxicity0.1 - 100 µMSignificant decrease in viability
Anti-inflammatory1 µMReduced NO and IL-6 levels

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, and what key intermediates are involved?

The compound is typically synthesized via a multi-step sequence involving Boc-protection of the amine group, followed by esterification. A common approach is to react 4-bromophenylglycine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., sodium hydroxide) to form the Boc-protected intermediate. Subsequent esterification with methyl chloroacetate under mild alkaline conditions yields the final product. Purification via flash column chromatography (e.g., ethyl acetate/methanol gradients) is critical to isolate the pure compound .

Q. What purification techniques are most effective for isolating this compound, and how do solubility properties influence method selection?

Flash column chromatography using silica gel with ethyl acetate/methanol (8:2) is effective due to the compound’s moderate polarity. Solubility in ethyl acetate (as noted in related esters, ) allows for efficient separation. Recrystallization from methanol/water mixtures may further enhance purity. Solubility testing in aprotic solvents (e.g., THF, DCM) is recommended to optimize crystallization conditions .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.39 ppm, singlet), methoxy ester (δ ~3.65 ppm, singlet), and aromatic protons (δ ~7.6 ppm, multiplet for 4-bromophenyl) .
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc carbamate C=O), and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • ¹³C NMR : Signals at δ ~171 ppm (ester carbonyl), ~149 ppm (Boc carbonyl), and ~130 ppm (aromatic carbons) validate the backbone structure .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate enantiomeric excess?

To avoid racemization during Boc protection or esterification, low-temperature conditions (0–5°C) and non-nucleophilic bases (e.g., DMAP) are recommended. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetric analysis can quantify enantiomeric excess. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical confirmation .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH conditions?

The Boc group is labile under acidic conditions (e.g., TFA in DCM), while the ester moiety is sensitive to alkaline hydrolysis. Stability studies (TGA/DSC) show decomposition above 150°C. For storage, anhydrous conditions (sealed, desiccated) at room temperature are optimal to prevent Boc deprotection or ester hydrolysis .

Q. How is this compound utilized as a building block in peptide mimetics or covalent inhibitor synthesis?

The 4-bromophenyl group enables Suzuki coupling for biaryl modifications, while the Boc-protected amine serves as a handle for peptide elongation. For example, in solid-phase peptide synthesis (SPPS), the methyl ester is hydrolyzed to the carboxylic acid post-incorporation, enabling conjugation to resin-bound peptides ( ). Its utility in covalent inhibitors is demonstrated in Michael addition or nucleophilic aromatic substitution reactions targeting cysteine or lysine residues in proteins .

Contradictions and Limitations

  • Commercial sources (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation ().
  • Solubility in polar solvents (e.g., DMSO) is inferred from analogs () but requires empirical confirmation.

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